molecular formula C9H9BO3 B151839 (5-Methylbenzofuran-2-yl)boronic acid CAS No. 143381-72-0

(5-Methylbenzofuran-2-yl)boronic acid

Cat. No.: B151839
CAS No.: 143381-72-0
M. Wt: 175.98 g/mol
InChI Key: FPEHWPXLYXXAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylbenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C₉H₉BO₃. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a benzofuran ring substituted with a methyl group at the 5-position. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of (5-Methylbenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to the palladium (II) complex . The palladium then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Methylbenzofuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Methylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylbenzofuran-2-yl)boronic acid is unique due to its benzofuran ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

(5-methyl-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEHWPXLYXXAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576774
Record name (5-Methyl-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143381-72-0
Record name (5-Methyl-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (1.7M, 35.16 ml) was added dropwise to a stirred solution of TMEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warming. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Name
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

n-Butyl lithium (35.16 ml) was added dropwise to a stirred solution of THEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warning. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.